[2-(Methylsulfinyl)ethyl]amine hydrobromide
Overview
Description
“[2-(Methylsulfinyl)ethyl]amine hydrobromide” is a chemical compound with the CAS Number: 49773-19-5 . It has a molecular weight of 188.09 and its IUPAC name is 2-(methylsulfinyl)ethan-1-amine hydrobromide .
Molecular Structure Analysis
The InChI code for “[2-(Methylsulfinyl)ethyl]amine hydrobromide” is 1S/C3H9NOS.BrH/c1-6(5)3-2-4;/h2-4H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“[2-(Methylsulfinyl)ethyl]amine hydrobromide” has a linear formula of C3H10BrNOS . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Stereoselective Synthesis
Research demonstrates the utility of sulfonamide derivatives in the stereoselective synthesis of complex molecules. For example, the stereoselective addition of alpha-sulfinyl carbanions to N-p-tolylsulfinylketimines leads to the synthesis of optically pure 1,2,2'-trialkyl-2-aminoethanols, highlighting the critical role of the sulfonamide configuration in determining the stereochemistry of the resulting amino alcohols (J. L. García Ruano et al., 2004).
Electrochemical Applications
In electrochemistry, the oxidation of primary amine in ionic liquid media has been explored for modifying electrode surfaces, illustrating the potential of amine derivatives in electrochemical sensors and devices (J. Ghilane et al., 2010).
Catalysis and Synthesis
The use of copper catalysis for the hydroamination of unactivated internal olefins to aliphatic amines showcases the application in synthesizing complex chiral amines from simple olefins, leveraging the selectivity of the catalyst to achieve high enantiomeric excess in the products (Yang Yang et al., 2015).
Nanofiltration Membranes
In materials science, novel sulfonated thin-film composite nanofiltration membranes demonstrate improved water flux for dye treatment, where the presence of sulfonated aromatic diamine monomers enhances the hydrophilicity of the membrane surface, improving both permeation and dye rejection (Yang Liu et al., 2012).
Mercury Sensing
A red-emitting probe for mercury sensing in water, employing a thioether-rich metal-binding unit, highlights the specificity and recyclability of the sensor for Hg(II), demonstrating potential applications in environmental monitoring (Elizabeth M. Nolan & S. Lippard, 2007).
Safety And Hazards
properties
IUPAC Name |
2-methylsulfinylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NOS/c1-6(5)3-2-4/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAOVVJJOXMLCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfinyl)ethanamine | |
CAS RN |
49773-19-5 | |
Record name | 2-methanesulfinylethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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